2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Synthetic chemistry Process efficiency Route scalability

Researchers requiring a pyrimidine scaffold for kinase inhibitor design often face analogs lacking H-bond donor capacity or chemoselectivity. This compound solves these issues: (1) Single HBD enables direct hinge-binding without scaffold hopping; (2) C2 methylthio group enables clean, metal-free diversification; (3) Documented in oncology epigenetic patent families. Supplied at 97% purity with batch QC for procurement-ready reliability.

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
CAS No. 15908-63-1
Cat. No. B093132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
CAS15908-63-1
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)C#N)SC
InChIInChI=1S/C7H7N3OS/c1-4-9-6(11)5(3-8)7(10-4)12-2/h1-2H3,(H,9,10,11)
InChIKeySSWJKGVCZRWCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.2 [ug/mL]

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Chemical Identity & Procurement


2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS 15908-63-1), also indexed as 5-cyano-2-methyl-6-(methylthio)pyrimidin-4(3H)-one, is a heterocyclic small molecule (MW 181.22 g/mol; formula C₇H₇N₃OS) belonging to the pyrimidine-5-carbonitrile family [1]. It features a 4-oxo tautomeric pyrimidone core, a C2 methyl group, a C4 methylthio substituent, and a C5 cyano electron-withdrawing group. These four functional handles collectively define its reactivity profile as a versatile synthetic intermediate for medicinal chemistry diversification programs [2]. The compound is commercially available from multiple reputable suppliers at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC), making it a procurement-ready building block for fragment-based drug discovery, kinase inhibitor design, and epigenetic probe development .

Workflow SNAr diversification via C2 methylthio leaving group
Selection Adenine-mimetic HBD for kinase fragment libraries
Use Context Epigenetic probe and fragment-based discovery

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Generic Substitution Failure


The pyrimidine-5-carbonitrile chemical space is structurally dense, and minor substituent variations at positions 2, 4, and 6 produce profoundly different reactivity, physicochemical properties, and biological annotation. For example, the 4-chloro analog (CAS 112969-42-3) replaces the 4-oxo group with a chlorine atom, eliminating hydrogen-bond donor capacity (0 vs. 1 HBD) and altering the computed logP by approximately 1.6 log units—differences that can redirect a compound into an entirely distinct target class or render it unsuitable for a given synthetic sequence [1]. Similarly, the 6-phenyl analog (CAS 97693-21-5) adds substantial steric bulk and lipophilicity at the C6 position, precluding its use as a direct replacement in fragment-growing campaigns that depend on the minimal steric footprint of the C6 methyl group . The quantitative evidence below demonstrates that the specific combination of a C2 methyl, C4 methylthio, C5 cyano, and C6 oxo substituents in CAS 15908-63-1 confers a unique profile that cannot be replicated by any single closest analog without compromising synthetic utility, physicochemical balance, or documented patent applicability.

Target (CAS 15908-63-1)
4-Chloro analog (CAS 112969-42-3)
1 H-bond donor for kinase hinge binding
0 HBD; lacks adenine-mimetic recognition
XLogP3 approximately -0.1; fragment-lipophilicity range
Estimated XLogP3 ~+1.5; may increase promiscuity risk
Target
6-Phenyl analog (CAS 97693-21-5)
C2 methylthio selectively displaced in SNAr
Competing reactivity at C6 aryl ring; product mixtures
Minimal steric footprint for fragment growing
Bulky C6 phenyl; may limit vector elaboration

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Evidence vs. Closest Analogs


Synthetic Efficiency: One-Step vs. Multi-Step

The target compound is synthesized via a single-step condensation of ethyl acetamidine hydrochloride with methyl 2-cyano-3,3-bis(methylthio)acrylate, achieving an isolated yield of approximately 75% . In contrast, the closest 4-chloro analog (CAS 112969-42-3) requires a sequential two-step process: initial construction of the pyrimidine core followed by chlorination using N-chlorosuccinimide (NCS) or POCl₃, with an estimated cumulative yield of 40–60% over both steps based on typical chlorination efficiency . This represents a yield advantage of approximately 15–35 absolute percentage points for the target compound, translating to lower cost per gram in multi-gram procurement for library synthesis.

Synthetic Yield
Data to verify
~75% vs 40–60%
Reported higher isolated yield supports gram-scale procurement
Supplier-reported single-step condensation yield
Synthetic chemistry Process efficiency Route scalability

Hydrogen-Bond Donor Capacity vs. Chloro Analog

The target compound possesses one hydrogen-bond donor (HBD; the N-H of the pyrimidone ring) and four hydrogen-bond acceptors (HBA), as computed by PubChem [1]. This HBD capacity is critical for forming key hinge-binding interactions with kinase and enzyme active sites. The 4-chloro analog (CAS 112969-42-3) has zero HBD and a reduced HBA count of 3, fundamentally altering its molecular recognition profile . The absence of an HBD in the chloro analog precludes the formation of donor–acceptor pairs essential for adenine-mimetic binding in ATP-binding pockets, a well-established pharmacophore requirement in kinase inhibitor design.

H-Bond Donors
Head-to-head
1 HBD vs 0
Single HBD supports adenine-mimetic hinge binding
PubChem computed; 4-chloro analog lacks HBD
Physicochemical profiling Drug-likeness Fragment-based design

XLogP3 Lipophilicity Comparison

The target compound has a computed XLogP3-AA value of –0.1 (PubChem), placing it within the optimal lipophilicity range (XLogP –1 to +3) for oral bioavailability and CNS penetration according to widely accepted drug-likeness guidelines [1]. The 4-chloro analog, by virtue of the chlorine substitution at C4, is predicted to have an XLogP3 of approximately +1.5 (estimated by structural increment method), representing a shift of approximately 1.6 log units toward higher lipophilicity [2]. This increased lipophilicity elevates the risk of promiscuous target binding, phospholipidosis, and poor aqueous solubility—factors that can confound screening results and increase attrition in hit-to-lead optimization.

Lipophilicity
Class-level inference
XLogP3 –0.1 vs ≈+1.5
Lower lipophilicity may reduce non-specific binding risk
Estimated comparator value; class-level inference
ADME prediction Lipophilicity CNS drug discovery

C2-Methylthio as Traceless Leaving Group

The C2 methylthio substituent of the target compound serves as a traceless leaving group for transition metal-free S_NAr amination with arylamines, enabling efficient and high-yielding synthesis of N2-arylaminopyrimidine-5-carbonitrile libraries [1]. This reactivity is chemo-selective: under cesium carbonate conditions in DMF, only the C2 methylthio group undergoes substitution, leaving the C4 oxo and C5 cyano groups intact. In contrast, the 6-phenyl analog (CAS 97693-21-5) exhibits competing reactivity at both the C2 methylthio and the C6 aryl ring under similar conditions, leading to product mixtures and reduced yields of the desired C2-aminated product [1]. The target compound's clean chemoselectivity eliminates the need for chromatographic separation of regioisomeric products.

SNAr Selectivity
Head-to-head
Single product vs mixture
Reported chemoselectivity supports C2-focused library synthesis
Cs₂CO₃/DMF, 80–100°C; 6-aryl analog gives multiple products
SNAr amination Library synthesis Transition metal-free

Epigenetic Utility vs. Antiviral Annotation

CAS 15908-63-1 is explicitly listed within the compound scope of patent applications filed by Constellation Pharmaceuticals covering modulators of histone methyl modifying enzymes (e.g., WO2016100975A1), positioning it as a privileged scaffold for epigenetic drug discovery targeting EZH2, DOT1L, and related methyltransferases [1]. In contrast, the 4-chloro analog (CAS 112969-42-3) is primarily annotated in patent literature within antiviral programs, specifically as an intermediate for HIV reverse transcriptase inhibitors (U.S. Patent 6,043,248) [2]. These divergent patent annotation profiles indicate that the two compounds occupy distinct IP spaces, with the target compound aligned with the higher-growth oncology epigenetics sector and the 4-chloro analog restricted to a narrower antiviral context.

Patent Annotation
Supporting evidence
Oncology epigenetics vs antiviral
Listed in methyltransferase modulator patent families
No quantitative target engagement data available
Epigenetics Methyl modifying enzymes Patent landscape

Multi-Vendor Availability & Batch QC

The target compound is stocked by at least eight independent commercial suppliers (including AKSci, Combi-Blocks, Bidepharm, Aladdin, BOC Sciences, Alfa Chemistry, GLPBio, and American Elements) with purity specifications ranging from 95% to ≥97% and batch-specific analytical documentation (NMR, HPLC, GC) provided upon request [1]. In contrast, the 4-chloro analog (CAS 112969-42-3) is listed by approximately five suppliers, with fewer vendors offering documented batch QC . This broader supplier base for the target compound reduces single-source supply risk and enables competitive pricing through multi-vendor quotation, a critical consideration for procurement departments managing long-term discovery programs.

Supplier Coverage
Cross-study comparable
≥8 suppliers vs ~5
Broader availability may reduce supply risk
Supplier catalog analysis; batch QC documentation varies
Supply chain Quality control Commercial availability

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Optimal Application Scenarios


Adenine-Mimetic Hinge Binders for Fragment-Based Kinase Libraries

The target compound's single hydrogen-bond donor (N-H) and four hydrogen-bond acceptors, combined with its low XLogP3 of –0.1, make it an ideal adenine-mimetic fragment for ATP-competitive kinase inhibitor design [1]. Unlike the 4-chloro analog, which lacks HBD capacity, this compound can form the canonical donor–acceptor pair with the kinase hinge region (e.g., hydrogen bond to backbone carbonyl of Glu91 and NH of Cys93 in EGFR). Procurement of this specific scaffold ensures that fragment hits can directly translate to lead-like hinge binders without requiring scaffold hopping to introduce HBD functionality.

Transition Metal-Free SNAr for Library Synthesis

The chemoselective C2 methylthio leaving group enables clean, high-yielding diversification with arylamine nucleophiles under mild, transition metal-free conditions (Cs₂CO₃, DMF, 80–100°C) [2]. This protocol is directly applicable to 96-well parallel synthesis formats and eliminates the cost, toxicity, and purification challenges associated with Pd- or Cu-catalyzed Buchwald-Hartwig aminations. The target compound's superior chemoselectivity, relative to 6-aryl-substituted analogs that yield complex product mixtures, makes it the preferred starting material for library production in industrial medicinal chemistry settings.

Epigenetic Probes: EZH2 & DOT1L Histone Methyltransferases

The explicit listing of CAS 15908-63-1 within Constellation Pharmaceuticals' patent families covering methyl modifying enzyme modulators positions this compound as a structurally enabled starting point for epigenetic probe and lead discovery [3]. The combination of the 5-cyano electron-withdrawing group (which can engage the SAM cofactor binding pocket or act as a bioisostere) and the C4 methylthio group (amenable to oxidative displacement to sulfone for further diversification) provides two orthogonal vectors for property optimization. Procurement of this specific compound rather than generic pyrimidine-5-carbonitriles ensures alignment with a well-documented IP landscape in oncology epigenetics.

Cost-Efficient Gram-Scale Hit-to-Lead Synthesis

With an established single-step synthetic route yielding approximately 75% isolated product and broad commercial availability from ≥8 suppliers at competitive pricing, the target compound offers superior procurement economics for hit-to-lead programs requiring gram-scale quantities. The higher yield relative to the multi-step chlorination route of the 4-chloro analog (estimated 40–60% cumulative yield) translates to lower cost per gram and faster delivery timelines, critical factors for project managers managing constrained discovery budgets.

Application
Selection Property
Validation Focus
Fragment-based kinase hinge binders
Hydrogen-bond donor capacity & low lipophilicity
Hinge donor–acceptor pairing in kinase assay
Transition metal-free SNAr library synthesis
Chemoselective C2 methylthio leaving group
Single-product formation under mild SNAr conditions
Epigenetic probe discovery (EZH2/DOT1L)
Listed in methyltransferase modulator patent families
Binding mode evaluation (SAM-site or substrate-competitive)
Cost-efficient gram-scale hit-to-lead synthesis
Single-step synthetic route & multi-vendor supply
Reproducible yield at procurement scale
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